5-(Dichloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Dichloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a dichloromethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with dichloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Dichloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with different functional groups.
Scientific Research Applications
5-(Dichloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-(Dichloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The presence of the dichloromethyl and fluorophenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-(Bromomethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-(Methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
5-(Dichloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H5Cl2FN2O |
---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
5-(dichloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5Cl2FN2O/c10-7(11)9-13-8(14-15-9)5-1-3-6(12)4-2-5/h1-4,7H |
InChI Key |
FZBCBOACITUWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(Cl)Cl)F |
Origin of Product |
United States |
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